Optical Purity Advantage: Enantiomeric Excess Specification vs. Racemate
As a single enantiomer, (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is supplied with defined stereochemical configuration and high enantiomeric purity, whereas the racemic mixture (CAS 112108-68-6) contains a 1:1 mixture of (R)- and (S)-enantiomers . The compound's isomeric SMILES notation (C[C@@H](C1=C(C=C(C=C1)F)Cl)O) explicitly defines the S-configuration at the chiral center, providing a verifiable structural advantage for asymmetric synthesis applications that demand a single stereoisomer .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (C[C@@H] stereochemistry) |
| Comparator Or Baseline | Racemate CAS 112108-68-6: 1:1 (R):(S) mixture |
| Quantified Difference | 100% S-enantiomer vs. 50% S-enantiomer in racemate |
| Conditions | Structural identification by isomeric SMILES and InChI stereochemical descriptors |
Why This Matters
Using the racemate in asymmetric synthesis requires an additional resolution step to achieve the desired enantiomeric purity, increasing both cost and process complexity.
